5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Overview
Description
5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorobenzoyl group, a fluorophenyl-furyl moiety, and a trifluoromethylated tetrahydropyrimidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydropyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a suitable catalyst.
Attachment of the Fluorophenyl-Furyl Moiety: This step may involve Suzuki coupling or other cross-coupling reactions to introduce the fluorophenyl and furyl groups.
Final Modifications: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, offering insights into new therapeutic agents or biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating diseases, acting as an enzyme inhibitor, receptor modulator, or other therapeutic roles.
Industry
In industrial applications, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-methylpyrimidin-2(1H)-one
- 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-thione
Uniqueness
Compared to similar compounds, 5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one stands out due to its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its stability, lipophilicity, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C22H15ClF4N2O4 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H15ClF4N2O4/c23-13-5-1-12(2-6-13)19(30)17-18(28-20(31)29-21(17,32)22(25,26)27)16-10-9-15(33-16)11-3-7-14(24)8-4-11/h1-10,17-18,32H,(H2,28,29,31) |
InChI Key |
PQOJUFIDPPNRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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